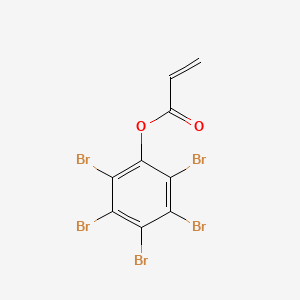

Pentabromophenyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentabromophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKVYNMMVYEBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52660-83-0 | |

| Record name | 2-Propenoic acid, 2,3,4,5,6-pentabromophenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52660-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20392732 | |

| Record name | Pentabromophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52660-82-9 | |

| Record name | Pentabromophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentabromophenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Pentabromophenyl Acrylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical properties, synthesis, and multifaceted applications of Pentabromophenyl Acrylate (PBPA). As a highly functionalized monomer, PBPA holds significant interest in materials science and has potential implications in advanced biomedical applications. This document moves beyond a simple recitation of facts to offer a causal understanding of its chemical behavior, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

This compound is a solid monomer characterized by a molecular structure that combines an acrylate functional group with a pentabrominated phenyl ring. This unique combination of a reactive polymerizable moiety and a heavily halogenated aromatic core imparts a distinct set of chemical and physical properties.

Core Structural Features

The structure of this compound is depicted below. The ester linkage connects the propenoate group to the pentabromophenol. The high degree of bromination on the phenyl ring is a defining feature, significantly influencing the molecule's properties.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its handling, processing, and application.

| Property | Value | Source |

| CAS Number | 52660-82-9 | [1] |

| Molecular Formula | C₉H₃Br₅O₂ | [1] |

| Molecular Weight | 542.64 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 148-151 °C | [1] |

| Boiling Point (Predicted) | 469.4 ± 45.0 °C | [1] |

| Density (Predicted) | 2.471 ± 0.06 g/cm³ | [1] |

| Refractive Index (of polymer) | ~1.7 | [2] |

Synthesis of this compound

The synthesis of aryl acrylates such as this compound can be achieved through several established synthetic routes. A common and effective method involves the esterification of a phenol with acryloyl chloride in the presence of a base. An alternative approach utilizes a dehydrating agent to facilitate the reaction between a phenol and acrylic acid.[3]

Synthesis via Acryloyl Chloride

This method is widely employed for the synthesis of acrylate esters due to its high efficiency and relatively mild reaction conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

A detailed protocol for a similar synthesis of Pentafluorophenyl acrylate can be adapted for the brominated analog.[4]

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pentabromophenol and a stoichiometric excess (e.g., 1.2 equivalents) of a non-nucleophilic base such as triethylamine in a dry, aprotic solvent like diethyl ether or dichloromethane.

-

Cooling: Cool the reaction mixture in an ice bath to 0 °C.

-

Addition of Acryloyl Chloride: Add a stoichiometric excess (e.g., 1.2 equivalents) of acryloyl chloride dropwise to the cooled solution. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup: Filter the reaction mixture to remove the precipitated salt. Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound are performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The three protons of the acrylate group will give rise to a characteristic set of signals in the vinyl region (typically between 5.8 and 6.5 ppm). These signals will appear as doublets of doublets due to geminal and cis/trans couplings. The absence of signals in the aromatic region confirms the full substitution of the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the three carbons of the acrylate group, including the carbonyl carbon (typically around 164 ppm) and the two vinyl carbons (in the range of 128-132 ppm). The six carbons of the pentabromophenyl ring will also be present, with their chemical shifts influenced by the bromine substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. Key expected peaks include:

-

C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

C=C Stretch: A medium intensity band around 1635 cm⁻¹ from the stretching of the vinyl C=C double bond.[5]

-

C-O Stretch: Bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester linkage.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, arising from the C-Br bonds of the pentabromophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern due to the presence of five bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation would likely involve the loss of the acrylate group and successive losses of bromine atoms.

Chemical Reactivity and Polymerization

The reactivity of this compound is dominated by the acrylate functional group, which readily undergoes polymerization.

Free-Radical Polymerization

This compound can be polymerized via free-radical polymerization, initiated by thermal or photochemical decomposition of a suitable initiator (e.g., AIBN, benzoyl peroxide). The polymerization proceeds through the typical steps of initiation, propagation, and termination.[3][6] The rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration.[6]

The resulting polymer, poly(this compound), possesses a high molecular weight and exhibits the properties imparted by the pentabromophenyl side chains.

Copolymerization

This compound can be copolymerized with a variety of other vinyl monomers to produce copolymers with tailored properties. The reactivity of the acrylate monomer in copolymerization is influenced by the electron-withdrawing nature of the pentabromophenyl group. The determination of monomer reactivity ratios is essential for predicting the composition and microstructure of the resulting copolymers.[7][8]

Applications in Research and Development

The unique chemical properties of this compound make it a valuable monomer for a range of specialized applications, particularly in materials science and with potential relevance to the biomedical field.

Flame Retardant Materials

The high bromine content of this compound makes it an effective flame retardant.[9] When incorporated into polymers, either as a homopolymer or a comonomer, it can significantly reduce the flammability of the material. The mechanism of flame retardancy involves the release of bromine radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase.[10][11]

High Refractive Index Polymers

The presence of the heavily brominated aromatic ring gives polymers derived from this compound a high refractive index.[2] High refractive index polymers are of great interest for optical applications, including in the manufacturing of lenses, optical fibers, and coatings for optoelectronic devices.[3][4] In the context of biomedical research, high refractive index materials can be utilized in biosensors and advanced imaging techniques.

Potential in Drug Development and Biomedical Applications

While not a therapeutic agent itself, the incorporation of brominated moieties is a strategy employed in drug design.[1][12] Bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[1] The ability to polymerize this compound into well-defined architectures opens possibilities for its use in drug delivery systems, where the polymer's properties can be tuned for specific applications. Brominated compounds also find use in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.[2][13]

Safety and Toxicology

As with any chemical substance, proper handling and safety precautions are necessary when working with this compound. It is classified as an irritant.[2]

Brominated flame retardants as a class have been subject to scrutiny due to their potential for persistence, bioaccumulation, and toxicity.[13][14] While specific toxicological data for this compound is limited, it is prudent to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.[14] Exposure can lead to adverse health effects, including endocrine disruption and neurological issues.[12]

Conclusion

This compound is a highly functionalized monomer with a unique combination of a polymerizable acrylate group and a pentabrominated phenyl ring. This structure imparts valuable properties, including inherent flame retardancy and a high refractive index, making it a significant building block in materials science. Its synthesis is achievable through standard organic chemistry techniques, and its polymerization behavior follows the principles of free-radical polymerization. For researchers and professionals in drug development, the potential to create novel polymers with tailored properties opens avenues for exploration in areas such as advanced drug delivery systems and biomedical devices. As with all brominated compounds, a thorough understanding of its safety and toxicological profile is essential for its responsible application.

References

-

(2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

-

(2001). Toxic effects of brominated flame retardants in man and in wildlife. PubMed. [Link]

-

(2022). Brominated Flame Retardants – A Question of Safety. RTI International. [Link]

-

(n.d.). Supporting Information for - The Royal Society of Chemistry. [Link]

-

(2013). Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers. SpringerLink. [Link]

-

(2008). Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. ResearchGate. [Link]

-

(n.d.). FR plots for determining monomer reactivity ratios in copolymerization... ResearchGate. [Link]

-

(2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. [Link]

- (n.d.). CN104402703A - Synthetic method of acryloyl chloride.

-

(2014). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. Semantic Scholar. [Link]

-

(2023). Free Radical Polymerization Kinetics. UV+EB Technology. [Link]

-

(2021). kinetics of free radical polymerization method/ PS chem education. YouTube. [Link]

-

(n.d.). Supplementary Material Preparation and thermally-induced self-assembly behaviour of elastin-like peptide side-chain polymer-gold. Arkivoc. [Link]

- (1985). Process for producing phenyl methacrylate or acrylate.

-

(n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology. [Link]

- (1995). Process for the manufacture of acryloyl chloride.

-

(2021). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. National Institutes of Health. [Link]

-

(n.d.). Monomer Reactivity Ratios in Copolymers. ResearchGate. [Link]

-

(n.d.). Pentachlorophenyl acrylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

(n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

- (1990). Process for the manufacture of acryloyl chloride.

-

(n.d.). Fig. S1. 1 H-NMR spectrum of pentafluorophenyl acrylate in CDCl3. ResearchGate. [Link]

-

(n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. Shimadzu. [Link]

-

(2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. [Link]

-

(2019). Curing an Acrylate with FTIR Spectroscopy. AZoM. [Link]

-

(n.d.). 13C NMR Spectrum (PHY0020438). PhytoBank. [Link]

-

(n.d.). Two-dimensional NMR studies of acrylate copolymers*. iupac. [Link]

-

(n.d.). FTIR spectrum of acrylic acid. ResearchGate. [Link]

-

(2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. RJPBCS. [Link]

-

(2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. National Institutes of Health. [Link]

-

(2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]

-

(n.d.). Analysis of Poly(butyl acrylate) by Py-GC/MS, MALDI-MS and Thermal Desorption and Pyrolysis combined with DART-MS. BioChromato. [Link]

-

(2016). Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation. ResearchGate. [Link]

-

(2015). Fragmentation behavior of poly(methyl methacrylate) during matrix-assisted laser desorption/ionization. PubMed. [Link]

Sources

- 1. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]

- 2. Brominated flame retardants: Cause for concern? | ToxStrategies [toxstrategies.com]

- 3. uvebtech.com [uvebtech.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]

- 10. imaging.org [imaging.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Brominated Flame Retardants & Toxicity | RTI [rti.org]

- 13. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Core Molecular Attributes of Pentabromophenyl Acrylate

An In-Depth Technical Guide to Pentabromophenyl Acrylate: Physicochemical Properties and Analytical Characterization

This guide provides a detailed examination of the fundamental molecular characteristics of this compound (PBPA), a significant monomer in the field of materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data with practical analytical methodologies. We will delve into the causality behind experimental choices for its characterization, ensuring a self-validating approach to its analysis.

This compound is a highly brominated aromatic ester of acrylic acid. Its structure is notable for a pentabrominated phenyl group attached to an acrylate moiety. This high degree of bromination imparts specific properties, such as a high refractive index and flame retardancy, making it a valuable component in the synthesis of specialized polymers.

The fundamental identity of this compound is established by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis, polymer formulation, and analytical quantification.

Chemical Structure and Identifiers

The structural arrangement consists of a benzene ring where all five hydrogen atoms have been substituted by bromine atoms, with the remaining carbon atom bonded to an acrylate group through an ester linkage.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (2,3,4,5,6-pentabromophenyl) prop-2-enoate | [1][2][3] |

| CAS Number | 52660-82-9 | [1][2][4][5] |

| Molecular Formula | C₉H₃Br₅O₂ | [1][2][3][6] |

| Molecular Weight | 542.64 g/mol | [2][4] |

| Linear Formula | Br₅C₆OCOCH=CH₂ | [4] |

Note: Minor variations in molecular weight (ranging from 542.6 to 542.641 g/mol ) are reported across different databases, reflecting differences in isotopic abundance calculations. The value of 542.64 g/mol is a commonly cited and reliable figure.[1][2][3][4]

Derivation of Molecular Weight

The molecular weight is derived from its chemical formula, C₉H₃Br₅O₂, by summing the atomic weights of its constituent atoms. The presence of five bromine atoms contributes significantly to its high molecular mass. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) is a key consideration in high-resolution mass spectrometry, leading to a characteristic isotopic pattern that is a definitive signature for this molecule.

Physicochemical Properties

The physical properties of PBPA dictate its handling, storage, and processing conditions. As a solid at room temperature, its solubility and thermal stability are crucial for its application in polymerization reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Physical Form | Solid, white powder | [4][7] |

| Melting Point | 148-151 °C | [2][4][5][6] |

| Boiling Point | 469.4 °C at 760 mmHg (Predicted) | [2][6] |

| Density | 2.471 g/cm³ (Predicted) | [2][6] |

| Storage Temperature | -20°C | [4][5] |

The high melting point indicates strong intermolecular forces in the solid state. For laboratory use, it is often stored at low temperatures to ensure long-term stability.[4][5]

Analytical Workflow for Structural and Molecular Weight Verification

To ensure the identity and purity of this compound, a multi-step, self-validating analytical workflow is essential. This approach uses orthogonal techniques to confirm the molecular structure and weight, providing a high degree of confidence in the material's quality.

Detailed Experimental Protocols

Protocol 1: Molecular Weight Confirmation via Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and observe the characteristic isotopic pattern of the polybrominated compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: Dissolve a small quantity of PBPA (approx. 1 mg/mL) in a suitable solvent such as Dichloromethane or Tetrahydrofuran.

-

Method:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum for the molecular ion peak [M+H]⁺ or other adducts.

-

-

Expected Result: The spectrum should display a cluster of peaks centered around m/z 542.64, corresponding to the molecular weight. The key confirmatory feature is the unique isotopic pattern created by the five bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance), which serves as a definitive fingerprint. The exact mass should be compared to the theoretical exact mass of 537.605 Da.[1][3]

Protocol 2: Elemental Composition Verification via Elemental Analysis (EA)

-

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Bromine to validate the empirical and molecular formula.

-

Instrumentation: A CHN/S elemental analyzer. A separate method (e.g., titration or ion chromatography after combustion) is required for bromine determination.

-

Sample Preparation: Accurately weigh a small amount of the dried PBPA sample (typically 1-3 mg) into a tin capsule.

-

Method:

-

Combust the sample at high temperatures (≥900°C) in an oxygen-rich environment.

-

The resulting gases (CO₂, H₂O, etc.) are separated and quantified by thermal conductivity detection.

-

Bromine content is determined separately.

-

-

Expected Result: The experimentally determined weight percentages of C, H, and Br should align with the theoretical values calculated from the molecular formula C₉H₃Br₅O₂.

Caption: Workflow for verifying the molecular formula and weight of PBPA.

Relevance in Research and Drug Development

While primarily known as a flame retardant and a high refractive index monomer, the principles of characterizing acrylate-based molecules are relevant to drug development.[7] Acrylate and methacrylate polymers are used extensively in pharmaceutical applications, including transdermal drug delivery systems and controlled-release formulations.[8][9][10]

The high molecular weight and hydrophobicity imparted by the pentabromophenyl group are instructive. In drug delivery, modifying monomers can tailor the chemical properties of a polymer matrix, affecting drug solubility and release kinetics.[8] For instance, incorporating bulky, hydrophobic monomers can alter the adhesive properties and drug permeation rates in transdermal patches. Understanding the precise molecular weight of a monomer like PBPA is the first step in predicting and controlling the properties of the resulting polymer.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₉H₃Br₅O₂ and a molecular weight of 542.64 g/mol . These fundamental properties are the bedrock for its application in materials science and provide a valuable case study for the rigorous analytical characterization required in advanced chemical and pharmaceutical research. The described workflow, combining mass spectrometry and elemental analysis, represents a robust, self-validating system for confirming the identity and purity of this and other complex molecules.

References

-

Foremost Chem. (Pentabromophenyl) Methyl Acrylate. [Link]

-

Chemdad Co., Ltd. This compound. [Link]

-

PubChem. Pentabromobenzyl Acrylate, >/=98%. [Link]

-

LookChem. poly(pentabromobenzyl acrylate) cas no.59447-57-3. [Link]

-

USA Chemical Suppliers. pentabromobenzyl acrylate suppliers USA. [Link]

-

Angene Chemical. Pentabromobenzyl Acrylate(CAS# 59447-55-1). [Link]

-

CoPolDB. Monomer detail | this compound. [Link]

- Google Patents.

- Google Patents.

-

Cantor, A. S., & Wirtanen, D. J. Novel Acrylate Adhesives for Transdermal Drug Delivery. Pharmaceutical Technology. [Link]

-

PubMed. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. [Link]

-

NIH. Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Monomer detail | this compound [copoldb.jp]

- 4. 五溴苯基丙烯酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 52660-82-9 [amp.chemicalbook.com]

- 6. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 7. specialchem.com [specialchem.com]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Pentabromophenyl Acrylate

Abstract

Pentabromophenyl acrylate (PBPA) is a halogenated monomer of significant interest in materials science, primarily for its application in the synthesis of polymers with high refractive indices and inherent flame-retardant properties. The precise control over polymerization processes and the final properties of the resulting materials are critically dependent on the purity and structural integrity of the monomer. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, serving as a foundational reference for researchers in polymer chemistry, materials science, and drug development. By leveraging fundamental principles and comparative data from analogous structures, we will delineate the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is structured to not only present the data but also to explain the causal relationships between the molecular structure and its spectroscopic output, thereby providing a robust framework for the characterization of this and related compounds.

Introduction and Molecular Structure

The unequivocal identification of a chemical compound is the bedrock of scientific research. For a molecule like this compound, which contains multiple reactive and characterizing moieties, a multi-faceted spectroscopic approach is essential. This guide outlines the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. It is important to note that publicly available, peer-reviewed experimental spectra for this specific molecule are scarce. Therefore, the data presented herein are predicted based on established spectroscopic principles and data from structurally related compounds. This predictive analysis provides a powerful tool for researchers to validate their own experimental findings.

The structure of this compound combines a highly substituted, electron-deficient aromatic ring with a reactive acrylate functional group. This unique combination dictates its chemical behavior and its distinct spectroscopic characteristics.

Caption: Molecular Structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy is invaluable for identifying the number and connectivity of hydrogen atoms in a molecule. In this compound, the only protons are those of the vinyl group. Due to their distinct chemical environments and spin-spin coupling, they give rise to a characteristic and complex splitting pattern.

Predicted ¹H NMR Data

The three vinyl protons form a classic ABC spin system, where each proton is coupled to the other two with different coupling constants. This results in each proton appearing as a doublet of doublets.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Hc (trans to ester) | 6.5 - 6.8 | dd | Jtrans ≈ 17.4, Jgem ≈ 1.5 | 1H |

| Ha (cis to ester) | 6.2 - 6.4 | dd | Jcis ≈ 10.5, Jgem ≈ 1.5 | 1H |

| Hb (on same C as Hc/Ha) | 5.9 - 6.1 | dd | Jtrans ≈ 17.4, Jcis ≈ 10.5 | 1H |

Note: Chemical shifts are predicted for CDCl₃ solvent relative to TMS at 0 ppm.

Interpretation and Causality

-

Chemical Shifts: The vinyl protons are in the deshielded region of the spectrum (typically 4.5-7.0 ppm) due to the anisotropic effect of the C=C double bond and the electron-withdrawing nature of the adjacent carbonyl group.[1][2] The proton trans to the ester group (Hc) is generally the most deshielded.

-

Splitting Pattern: The observed "doublet of doublets" (dd) for each proton arises from coupling to the other two non-equivalent vinyl protons.[3]

-

Trans-coupling (Jtrans): The coupling between protons on opposite sides of the double bond is the largest, typically 14-18 Hz.

-

Cis-coupling (Jcis): Coupling between protons on the same side of the double bond is smaller, around 8-12 Hz.

-

Geminal-coupling (Jgem): Coupling between protons on the same carbon is the smallest, usually 0-3 Hz.

-

Caption: Predicted ¹H-¹H coupling in the acrylate moiety.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a 90° pulse angle.

-

Set a relaxation delay of 2-5 seconds to ensure full relaxation of the nuclei.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Carbon (¹³C) Nuclear Magnetic Resonance Spectroscopy

¹³C NMR provides a direct map of the carbon skeleton of a molecule. For this compound, we expect to see signals for the carbonyl carbon, the two vinyl carbons, and the carbons of the pentabromophenyl ring.

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 163 - 166 |

| Vinyl (-CH=) | 130 - 134 |

| Vinyl (=CH₂) | 128 - 131 |

| Aromatic (C-O) | 145 - 150 |

| Aromatic (C-Br, ortho) | 120 - 125 |

| Aromatic (C-Br, meta) | 123 - 128 |

| Aromatic (C-Br, para) | 121 - 126 |

Note: Chemical shifts are predicted for CDCl₃ solvent. The aromatic region will show fewer than 5 distinct peaks due to symmetry.

Interpretation and Causality

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears far downfield, typically in the 160-180 ppm range.[4]

-

Vinyl Carbons: The carbons of the C=C double bond appear in the 120-140 ppm region, similar to aromatic carbons. The carbon attached to the carbonyl group will be slightly more deshielded.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.

-

The carbon attached to the oxygen (C-O) will be the most deshielded in the aromatic region.

-

The carbons directly bonded to bromine (ipso-carbons) experience a "heavy atom effect," which is a shielding phenomenon that shifts their signals upfield compared to what would be expected based on electronegativity alone.[5][6][7] This can make their assignment complex without 2D NMR techniques. The five bromine atoms will lead to a complex but predictable pattern of shifts.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).

-

Acquisition Mode: Use a proton-decoupled mode (e.g., {¹H}-¹³C) to produce a spectrum of singlets, simplifying interpretation.

-

Acquisition Parameters:

-

Set the spectral width to 0-220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to compensate for the low sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 | Medium | =C-H Stretch (vinyl) |

| ~1735 | Strong, Sharp | C=O Stretch (ester) |

| ~1635 | Medium | C=C Stretch (vinyl) |

| ~1450, ~1380 | Medium-Weak | C=C Stretch (aromatic ring) |

| ~1200, ~1150 | Strong | C-O Stretch (ester) |

| 800 - 600 | Medium-Strong | C-Br Stretch |

Interpretation and Causality

-

C=O Stretch: The most prominent peak in the spectrum will be the strong, sharp absorption from the ester carbonyl group, expected around 1735 cm⁻¹. The conjugation with the pentabromophenyl ring slightly lowers this frequency from a typical saturated ester.[8]

-

C=C Stretches: The vinyl C=C stretch will appear around 1635 cm⁻¹. The aromatic C=C stretching vibrations will produce weaker bands in the 1400-1600 cm⁻¹ region.[9]

-

C-O Stretches: The ester C-O single bond stretches will result in strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.[10]

-

C-Br Stretches: The vibrations of the carbon-bromine bonds will give rise to absorptions in the low-frequency region of the spectrum (< 800 cm⁻¹).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Solubility profile of Pentabromophenyl acrylate in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of Pentabromophenyl Acrylate

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (PBPA), a monomer critical for the synthesis of high refractive index polymers and flame-retardant materials. Addressed to researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. It details the physicochemical properties of PBPA that govern its solubility, offers predictive assessments based on the "like dissolves like" principle, and provides robust protocols for both qualitative and quantitative solubility determination. The guide includes detailed workflows for analytical quantification via High-Performance Liquid Chromatography (HPLC), safety protocols for handling, and presents data in a clear, comparative format to support laboratory and development work.

Introduction: Understanding this compound

This compound (CAS No: 52660-82-9) is a solid monomer characterized by a high molecular weight (542.64 g/mol ) and a significant bromine content.[1] Its structure consists of a polar acrylate group attached to a large, nonpolar, and electron-rich pentabromophenyl ring. This unique amphipathic nature is central to its utility in polymer chemistry, particularly for creating materials with a high refractive index or inherent flame resistance.[2]

A thorough understanding of PBPA's solubility is a prerequisite for its effective use. It dictates the choice of solvent for polymerization reactions, purification processes (such as recrystallization), and the formulation of polymer blends and coatings. Inaccurate solubility assessments can lead to failed reactions, low yields, and materials with inconsistent properties. This guide provides the foundational knowledge and practical methods to accurately characterize the solubility of PBPA in common laboratory solvents.

Physicochemical Properties Governing Solubility

The solubility of a compound is determined by its molecular structure and the intermolecular forces it can form with a solvent. For this compound, the key factors are:

-

High Molecular Weight and Aromaticity: With a molecular weight of 542.64 g/mol and a large, rigid pentabromophenyl ring, significant energy is required to overcome the crystal lattice forces in its solid state.[1] The compound has a high melting point of 148-151 °C, indicative of strong intermolecular packing.[1][2]

-

Polarity: The molecule exhibits dual characteristics. The acrylate ester group (-O-C=O) is polar, with a topological polar surface area of 26.3 Ų and two hydrogen bond acceptors.[3] However, this small polar region is dominated by the large, nonpolar pentabromophenyl ring, making the overall molecule predominantly nonpolar.

-

Hydrogen Bonding: PBPA can act as a hydrogen bond acceptor at its ester carbonyl and ether oxygens but has no hydrogen bond donor capabilities.[3] This limits its ability to form strong hydrogen bonds with protic solvents like water or ethanol.

Based on these properties, the principle of "like dissolves like" predicts that PBPA will exhibit poor solubility in highly polar solvents (especially water) and greater solubility in nonpolar or moderately polar aprotic solvents that can engage in van der Waals and dipole-dipole interactions.[4]

Experimental Determination of Solubility

A systematic experimental approach is necessary to move from theoretical prediction to empirical data. This involves both a rapid qualitative assessment and a precise quantitative measurement.

Workflow for Qualitative Solubility Classification

A qualitative analysis quickly categorizes the compound's solubility, guiding solvent selection for further experiments. The following workflow is a standard method for classifying organic compounds.[5][6]

Caption: Logical workflow for systematic qualitative solubility analysis.

Protocol for Qualitative Assessment:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in three 0.25 mL portions.

-

After each addition, vigorously shake the test tube for at least 30 seconds.

-

Observe the mixture. Classify as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A noticeable amount of solid dissolves, but some remains undissolved.

-

Insoluble: No discernible amount of the solid dissolves.[4]

-

-

Follow the workflow diagram, starting with water, then proceeding to acidic/basic solutions if insoluble in water to check for reactivity.[5][6] Given PBPA's neutral nature, it is not expected to dissolve in aqueous acid or base.

Workflow for Quantitative Solubility Determination

The equilibrium solubility method provides a precise measurement of a compound's solubility in a given solvent at a specific temperature.[7] This method involves preparing a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

Caption: Step-by-step workflow for quantitative solubility measurement.

Protocol for Quantitative Assessment:

-

Preparation: Add an excess amount of PBPA (enough to ensure solid remains after equilibration) to a known volume of solvent in a sealed, screw-cap vial.

-

Equilibration: Place the vial in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: Remove the vial and allow the undissolved solid to settle. To ensure the sample is free of particulates, centrifuge the vial at high speed or filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

Analysis: Quantify the concentration of PBPA in the diluted sample using a validated analytical method, such as HPLC-UV.

Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying acrylate monomers.[8] The aromatic pentabromophenyl ring in PBPA provides a strong chromophore, making it highly suitable for UV detection.

HPLC Method Parameters (Example):

-

Instrument: Analytical HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common starting point for acrylates.[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.[8]

-

Detection Wavelength: Scan for the UV absorbance maximum of PBPA (likely in the 210-260 nm range). A wavelength of 210 nm is common for detecting the acrylate functional group.[8]

-

Injection Volume: 10 µL.

-

Calibration: Prepare a series of standards of known PBPA concentration in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The curve should exhibit a high coefficient of determination (R² > 0.99).[9]

Predicted Solubility Profile of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low | While "like dissolves like," the strong crystal lattice energy of solid PBPA requires more interactive solvents to overcome. |

| Toluene | Soluble | The aromatic ring of toluene can engage in π-stacking with the pentabromophenyl ring, aiding dissolution.[10] | |

| Polar Aprotic | Dichloromethane | Soluble | Good solvent for many organic compounds; its moderate polarity can interact with the ester group while accommodating the nonpolar ring. |

| Tetrahydrofuran (THF) | Soluble | A common solvent for polymers and monomers, effective at dissolving a wide range of organic compounds. | |

| Acetone | Moderately Soluble | Can dissolve many acrylates, but its polarity may be slightly too high for the large nonpolar part of PBPA.[11] | |

| Acetonitrile | Low | Highly polar aprotic solvent, generally not ideal for large, predominantly nonpolar molecules. | |

| Dimethyl Sulfoxide | Low to Insoluble | A very strong polar aprotic solvent, unlikely to effectively solvate the large nonpolar ring system. | |

| Polar Protic | Water | Insoluble | The molecule is large, nonpolar, and lacks hydrogen bond donors, making it incapable of overcoming the strong H-bonding network of water. |

| Methanol, Ethanol | Low to Insoluble | The small polar acrylate group is insufficient to allow dissolution in these highly polar, hydrogen-bonding solvents. |

Safety and Handling

This compound is classified as an irritant.[12] Proper safety precautions are mandatory during handling.

-

Personal Protective Equipment (PPE): Wear safety goggles with side shields, impervious gloves, and a lab coat.[12]

-

Engineering Controls: Handle only in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[12]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[2] The material may be stored at -20°C for long-term stability.[1]

Conclusion

The solubility of this compound is governed by its predominantly nonpolar and high molecular weight character. It exhibits limited solubility in polar solvents like water and alcohols but is expected to be soluble in aromatic solvents like toluene and moderately polar aprotic solvents such as THF and dichloromethane. This guide provides the theoretical framework and detailed, actionable protocols for both qualitative and quantitative determination of its solubility. By applying these standardized methodologies, researchers can generate reliable data to optimize reaction conditions, purification strategies, and material formulations involving this important monomer.

References

[5] EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [6] Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from scribd.com. [13] Poly(pentabromobenzyl acrylate) SDS, 59447-57-3 Safety Data Sheets. (n.d.). ECHEMI. Retrieved from echemi.com. [1] this compound CAS#: 52660-82-9. (n.d.). ChemicalBook. Retrieved from chemicalbook.com. [3] CAS 52660-82-9 this compound. (n.d.). Alfa Chemistry. Retrieved from alfa-chemistry.com. [4] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [12] SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.). Retrieved from pfaltzandbauer.com. [14] Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. (2025). ACS ES&T Water. Retrieved from pubs.acs.org. [8] Determination and quantification of acrylic acid derivatives. (n.d.). KNAUER. Retrieved from vertexaisearch.cloud.google.com. [7] How can you determine the solubility of organic compounds? (2017). Quora. Retrieved from quora.com. [2] this compound Three Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from chemdad.com. [15] Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. (2025). ACS ES&T Water. Retrieved from pubs.acs.org. Solubility of Organic Compounds. (2023). Retrieved from chem.libretexts.org. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.). Waters. Retrieved from waters.com. [9] Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. (2022). BrJAC. Retrieved from brjac.com.br. [16] Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers. (2025). ResearchGate. Retrieved from researchgate.net. [17] US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties. (n.d.). Google Patents. Retrieved from patents.google.com. [10] PENTABROMOBENZYL ACRYLATE | 59447-55-1. (2025). ChemicalBook. Retrieved from chemicalbook.com. SAFETY DATA SHEET - Sigma-Aldrich. (2025). Retrieved from sigmaaldrich.com. [18] Safety Data Sheet - BASF. (2025). Retrieved from vertexaisearch.cloud.google.com. SAFETY DATA SHEET - TCI Chemicals. (n.d.). Retrieved from tcichemicals.com. [19] Acrylates - Matyjaszewski Polymer Group. (n.d.). Carnegie Mellon University. Retrieved from cmu.edu. [20] WO2018008018A1 - Bromine-containing copolymers. (n.d.). Google Patents. Retrieved from patents.google.com. [21] Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined... (n.d.). RSC Publishing. Retrieved from pubs.rsc.org. [22] US20030044618A1 - Bromine-containing flame retardant acrylic oligomers. (n.d.). Google Patents. Retrieved from patents.google.com. [11] Solubility of Polymethyl Methacrylate in Organic Solvents. (2025). ResearchGate. Retrieved from researchgate.net.

Sources

- 1. This compound CAS#: 52660-82-9 [amp.chemicalbook.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. quora.com [quora.com]

- 8. lcms.cz [lcms.cz]

- 9. brjac.com.br [brjac.com.br]

- 10. PENTABROMOBENZYL ACRYLATE | 59447-55-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. echemi.com [echemi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]

- 18. download.basf.com [download.basf.com]

- 19. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 20. WO2018008018A1 - Bromine-containing copolymers - Google Patents [patents.google.com]

- 21. Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. US20030044618A1 - Bromine-containing flame retardant acrylic oligomers - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Pentabromophenyl Acrylate and its Polymers

This guide provides an in-depth analysis of the thermal characteristics of Pentabromophenyl Acrylate (PBPA) and its corresponding polymer, Poly(this compound). It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal stability, decomposition pathways, and analytical methodologies for this highly brominated compound. This document synthesizes experimental data with established principles of polymer chemistry and thermal analysis to deliver actionable insights.

Introduction: The Significance of this compound in Advanced Materials

This compound (PBPA) is a reactive acrylic monomer distinguished by its high bromine content, stemming from the pentabromophenyl group attached to the acrylate backbone. This structural feature is pivotal, as it imparts significant flame-retardant properties to the polymers derived from it. The incorporation of bromine atoms is a well-established strategy for enhancing the fire safety of materials. Brominated flame retardants function by interrupting the combustion cycle in the gas phase, a mechanism that will be explored in detail in this guide. PBPA is a precursor to Poly(this compound), a polymer valued for its potential in applications demanding high thermal stability and flame retardancy.

Physicochemical Properties of this compound

A foundational understanding of the monomer's properties is essential before delving into the thermal behavior of its polymer.

| Property | Value | Reference |

| Molecular Formula | C₉H₃Br₅O₂ | N/A |

| Molecular Weight | 542.64 g/mol | N/A |

| Appearance | White solid | N/A |

| Melting Point | 148-151 °C | [1][2] |

The relatively high melting point of PBPA is indicative of a stable crystalline structure, a common characteristic of highly halogenated aromatic compounds.

Thermal Stability and Decomposition of Poly(this compound)

While data on the thermal decomposition of the PBPA monomer is not extensively available in the public domain, the thermal stability of its polymer, Poly(this compound), and its copolymers has been a subject of investigation. The process of polymerization significantly influences the overall thermal behavior of the material.

Insights from Copolymerization Studies

Research involving the copolymerization of acrylonitrile with various brominated acrylates, including this compound, has provided comparative insights into their thermal stabilities. These studies, utilizing thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG), have shown that the thermal stability of the resulting copolymers is influenced by the nature of the brominated monomer. While poly(2,4,6-tribromophenyl acrylate) and its acrylonitrile copolymers were reported to be the most stable in one study, the reactivity of this compound was noted to be high.[3] This high reactivity can be a desirable trait in achieving high conversion rates during polymerization.

Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability and decomposition profile of polymeric materials. This method provides quantitative data on mass loss as a function of temperature in a controlled atmosphere.

Standard TGA Protocol for Poly(this compound)

The following outlines a typical experimental workflow for assessing the thermal stability of a Poly(this compound) sample.

Objective: To determine the onset decomposition temperature, peak decomposition temperature, and residual mass of Poly(this compound).

Instrumentation:

-

Thermogravimetric Analyzer

-

High-purity nitrogen or air for purge gas

-

Analytical balance for sample preparation

-

Sample pans (e.g., platinum or alumina)

Step-by-Step Methodology:

-

Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan.

-

Instrument Setup: The TGA is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal parameters.

Diagram of the TGA Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis.

Decomposition Mechanism of Brominated Polymers

The thermal degradation of Poly(this compound) is expected to follow mechanisms characteristic of both polyacrylates and brominated flame retardants.

Polyacrylate Backbone Degradation

The acrylate polymer backbone can undergo degradation through several pathways, including:

-

Chain scission: Random cleavage of the polymer backbone, leading to a decrease in molecular weight.

-

Depolymerization: Unzipping of the polymer chain to yield the monomer.

-

Side-chain reactions: Elimination of the pentabromophenyl ester group.

The Role of Bromine in Flame Retardancy

The high bromine content of Poly(this compound) is central to its function as a flame retardant. The primary mechanism of action occurs in the gas phase during combustion.

-

Release of Halogen Radicals: At elevated temperatures, the relatively weak carbon-bromine (C-Br) bonds cleave, releasing bromine radicals (Br•) into the gas phase.

-

Interruption of Combustion Cycle: In the flame, highly reactive hydrogen (H•) and hydroxyl (OH•) radicals propagate the combustion process. The bromine radicals scavenge these reactive species, forming less reactive molecules like hydrogen bromide (HBr).

-

Flame Inhibition: This scavenging action effectively quenches the radical chain reactions that sustain the flame, leading to a reduction in heat release and slowing the spread of the fire.

Diagram of the Flame Retardant Mechanism:

Caption: Gas-phase flame inhibition by bromine radicals.

Factors Influencing Thermal Stability

The thermal stability of Poly(this compound) can be influenced by several factors:

-

Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability due to the increased energy required to break a larger number of intermolecular bonds.

-

Polymer Architecture: The presence of cross-linking or branching can enhance thermal stability by creating a more rigid network structure.

-

Purity: The presence of residual monomer, initiator fragments, or other impurities can act as initiation sites for thermal degradation, lowering the overall stability.

-

Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.

Conclusion

References

-

Copolymers of Acrylonitrile with Some Brominated Acrylates. Journal of Macromolecular Science: Part A - Chemistry, 19(8-9). ([Link])

-

Self‐initiation of the UV photopolymerization of brominated acrylates. ResearchGate. ([Link])

-

This compound. Chemdad. ([Link])

Sources

A Comparative Analysis of Pentabromophenyl Acrylate and Pentabromobenzyl Acrylate for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of performance materials, the strategic incorporation of halogenated compounds to impart specific functionalities, such as flame retardancy, remains a critical area of research and development. Among these, brominated acrylates have garnered significant attention due to their ability to be polymerized or copolymerized into various polymer matrices. This guide provides a detailed comparative analysis of two prominent brominated acrylic monomers: Pentabromophenyl Acrylate (PBPPA) and Pentabromobenzyl Acrylate (PBBPA). While structurally similar, the seemingly minor difference of a methylene spacer profoundly influences their chemical, thermal, and functional properties.

At a Glance: A Comparative Overview

| Property | This compound (PBPPA) | Pentabromobenzyl Acrylate (PBBPA) |

| CAS Number | 52660-82-9[1] | 59447-55-1 |

| Molecular Formula | C₉H₃Br₅O₂[2] | C₁₀H₅Br₅O₂ |

| Molecular Weight | 542.64 g/mol [2] | 556.67 g/mol |

| Structure | The acrylate group is directly attached to the pentabromophenyl ring via an ester linkage. | A methylene (-CH₂-) bridge connects the pentabromophenyl ring to the acrylate group via an ester linkage. |

| Melting Point | 148-151 °C[2] | 115-116 °C |

Structural Nuances: The Impact of the Benzyl Moiety

The core distinction between PBPPA and PBBPA lies in their molecular architecture. PBPPA is an aromatic acrylate where the acrylic acid moiety is directly esterified to a pentabromophenol. In contrast, PBBPA possesses a benzylic structure, with a methylene spacer between the pentabromophenyl ring and the acrylate group. This structural variance has significant implications for the molecule's reactivity, flexibility, and ultimately, its performance in various applications.

Caption: Chemical structures of this compound and Pentabromobenzyl Acrylate.

Synthesis and Polymerization: Crafting the Monomers and Their Polymers

The synthesis of both monomers typically involves the esterification of the corresponding pentabrominated precursor with acryloyl chloride or acrylic acid.

Experimental Protocol: Synthesis of this compound (PBPPA)

-

Reaction Setup: To a stirred solution of pentabromophenol in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), add an equimolar amount of a non-nucleophilic base, such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the mixture in an ice bath and slowly add acryloyl chloride (1.0-1.1 equivalents) dropwise, maintaining the temperature below 10 °C. The reaction of alcohols with acryloyl chloride is a common method for producing acrylate esters[3][4].

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure PBPPA.

Experimental Protocol: Synthesis of Pentabromobenzyl Acrylate (PBBPA)

-

Reaction Setup: Dissolve pentabromobenzyl alcohol in a suitable aprotic solvent, such as anhydrous dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Acylation: Add a non-nucleophilic base like triethylamine (1.1-1.2 equivalents). Cool the mixture to 0 °C and add acryloyl chloride (1.0-1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Filter the mixture to remove the ammonium salt. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain pure PBBPA.

The presence of the acrylate functional group in both molecules allows for their polymerization through free-radical mechanisms to form poly(this compound) and poly(pentabromobenzyl acrylate), respectively. These polymeric forms are often utilized in flame retardant applications.

Flame Retardancy: A Mechanistic Dissection

Both PBPPA and PBBPA function as flame retardants due to their high bromine content. The primary mechanism of action for most brominated flame retardants is gas-phase inhibition of combustion. Upon thermal decomposition, they release bromine radicals (Br•) which interfere with the radical chain reactions of combustion in the flame, effectively quenching the fire[5].

Caption: Comparative flame retardant mechanisms of PBPPA and PBBPA.

The key difference in their thermal decomposition and subsequent flame retardant action is influenced by the stability of the radicals formed.

-

This compound (PBPPA): The direct ester linkage to the aromatic ring makes the C-O bond relatively strong. Thermal degradation is expected to initiate with the cleavage of the C-Br bonds, releasing bromine radicals. The resulting pentabromophenyl radical is highly reactive.

-

Pentabromobenzyl Acrylate (PBBPA): The presence of the methylene spacer introduces an additional, weaker C-C bond between the aromatic ring and the ester group. Thermal decomposition of PBBPA can proceed via cleavage of both C-Br and the benzylic C-O bonds. The formation of a relatively stable pentabromobenzyl radical can influence the decomposition pathway and the release of bromine radicals. The polymeric form of PBBPA is noted for its good thermal stability[6].

Applications and Performance in Materials

Both PBPPA and PBBPA are primarily used as reactive flame retardants, meaning they can be chemically incorporated into a polymer backbone. This covalent bonding minimizes issues of migration and blooming often associated with additive flame retardants.

-

This compound (PBPPA): Due to its rigid aromatic structure, the incorporation of PBPPA into a polymer can potentially increase the glass transition temperature (Tg) and modulus of the resulting material. It can form copolymers with monomers like acrylonitrile[2].

-

Pentabromobenzyl Acrylate (PBBPA): The flexible methylene spacer in PBBPA can lead to a less pronounced effect on the Tg of the host polymer compared to PBPPA. This can be advantageous in applications where maintaining the flexibility of the original polymer is important. However, the addition of PBBPA can still impact the mechanical properties of polymers, with some studies suggesting a potential reduction in impact strength[8]. Poly(pentabromobenzyl acrylate) is particularly suitable for engineering thermoplastics like PET, PBT, and nylon[9].

Safety and Toxicological Profile

The toxicological profiles of brominated flame retardants are of significant concern. While specific comparative toxicity data for PBPPA and PBBPA is limited, general concerns about halogenated organic compounds exist. Prolonged exposure to some acrylates can cause skin and respiratory sensitization[10]. Brominated flame retardants as a class have been associated with various health risks, including endocrine disruption[11].

The polymeric nature of poly(pentabromobenzyl acrylate) is often cited as a safety advantage, as its higher molecular weight is expected to reduce its bioavailability and potential for bioaccumulation compared to smaller brominated flame retardants[6].

Conclusion

This compound and pentabromobenzyl acrylate, while both effective sources of bromine for flame retardancy, present a trade-off between thermal stability, impact on polymer properties, and potentially, their toxicological profiles. The choice between these two monomers will depend on the specific requirements of the end application. PBPPA may be favored where a higher Tg and rigidity are desired, while PBBPA offers a more flexible backbone with potentially lower impact on the host polymer's mechanical properties. Further direct comparative studies are warranted to fully elucidate the performance differences between these two important flame retardant monomers.

References

- Industry News. (2025, May 13). Performance Comparison: Poly(Pentabromobenzyl Acrylate)

- Google Patents. (n.d.). US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties.

- BenchChem. (n.d.). A Comparative Analysis of 2,4-Dibromo-1-(4-bromophenoxy)

- Synthesis, polymerization, and characterization of terpenoid acryl

- Google Patents. (n.d.). EP0165529A1 - Process for producing phenyl methacrylate or acrylate.

- ResearchGate. (n.d.). Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. Request PDF.

- Supplier & Manufacturer. (n.d.).

- MDPI. (n.d.). Pyrolytic Depolymerization Mechanisms for Post-Consumer Plastic Wastes.

-

Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]

- Oceanchem Group. (2025, September 25).

- PubMed Central. (2023, September 29). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate)

- e-Publications@Marquette. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)

- JETIR. (n.d.).

- ResearchGate. (n.d.). Investigation of Pyrolysis of Hydrocarbons and Biomass Model Compounds Using a Micropyrolysis Flow Cell. Request PDF.

- Knowledge. (2025, June 9). The Shift Towards Polymer-Based, Low-Toxicity Flame Retardants: Why Poly(Pentabromobenzyl Acrylate)

- MDPI. (n.d.).

- ResearchG

- Supplier & Manufacturer. (2026, January 18).

- Google Patents. (n.d.). US3458561A - Esterification of acrylic acid.

- PubMed. (2022, October 17). Theoretical study on pyrolysis mechanism of decabromodiphenyl ether (BDE-209) using DFT method.

- Reddit. (2013, November 27).

- MDPI. (n.d.).

- RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety.

- Reddit. (2024, February 17).

- Chemical Science (RSC Publishing). (2021, February 18).

- YouTube. (2021, April 23).

- ResearchGate. (n.d.). TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups. Request PDF.

- Three Chongqing Chemdad Co., Ltd. (n.d.).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (n.d.).

- Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde. (2013, September 14).

- MDPI. (n.d.). Microchamber Extraction and Analytical Pyrolysis to Explore Volatile Organic Compounds from Compression-Cooking Wood Materials Obtained under Different Conditions.

- ChemicalBook. (2025, January 27).

- Google Patents. (n.d.). US9162964B2 - Acrylate production process.

- Google Patents. (n.d.). US20030069440A1 - Preparation of acrylic polyols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Synthesis, polymerization, and characterization of terpenoid acrylates | Poster Board #1527 - American Chemical Society [acs.digitellinc.com]

- 4. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 5. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Shift Towards Polymer-Based, Low-Toxicity Flame Retardants: Why Poly(Pentabromobenzyl Acrylate) Is Gaining Industry Attention - Knowledge [rixingxincai.com]

- 7. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Legacy of Fire and Concern: An In-depth Technical Guide to the Discovery and History of Brominated Flame Retardants

This guide provides a comprehensive technical overview of the discovery, evolution, and impact of brominated flame retardants (BFRs). From their initial synthesis as a breakthrough in fire safety to the mounting concerns over their environmental persistence and health implications, this document traces the scientific and regulatory journey of these complex chemical compounds. It is intended for researchers, scientists, and professionals in drug development and environmental health who require a deep, nuanced understanding of BFRs.

The Genesis of Brominated Flame Retardants: A Chemical Answer to a Burning Problem

The widespread use of flammable synthetic polymers in consumer and industrial products throughout the 20th century created an urgent need for effective fire safety solutions. Brominated flame retardants emerged as a highly efficient and cost-effective answer.[1] These organobromine compounds are incorporated into materials to inhibit, suppress, or delay the production of flames, thereby preventing the spread of fire.[2][3]

The core mechanism of their flame retardant action primarily occurs in the gas phase during combustion.[4] When a product containing BFRs is heated, it releases bromine radicals (Br•). These highly reactive radicals interfere with the chain reaction of combustion by scavenging the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that propagate the fire, forming less reactive hydrogen bromide (HBr).[2] This interruption of the exothermic process cools the system and slows down the spread of flammable gases.[2]

To enhance their efficacy, BFRs are often used in conjunction with antimony trioxide (Sb₂O₃) in a "bromine-antimony synergistic system." Under combustion conditions, Sb₂O₃ reacts with HBr to form antimony halides, which are dense gases that can dilute flammable gases and oxygen, further suppressing the fire.

A Historical Timeline: From Commercial Success to Regulatory Scrutiny

The history of BFRs is marked by a trajectory from widespread adoption to increasing regulation driven by scientific understanding of their environmental and health risks.

The Early Era: The Rise of Polybrominated Diphenyl Ethers (PBDEs)

The commercial journey of BFRs began in the 1950s with the introduction of the first BFR, a pentabromodiphenyl ether (PentaBDE).[5][6] The commercial production of PBDEs, which involves the bromination of diphenyl oxide, ramped up in the late 1970s.[7] These compounds were used as additive flame retardants, meaning they were physically mixed with polymers rather than chemically bound, in a vast array of products including polyurethane foams for furniture and carpeting, plastics for electronics, and textiles.[7][8][9]

Three main commercial mixtures of PBDEs were produced: PentaBDE, OctaBDE, and DecaBDE, each a mixture of different PBDE congeners.[8][10]

The Emergence of Other Major BFRs

Following the success of PBDEs, other classes of BFRs were developed and commercialized for specific applications:

-